

# Application of Electron Microprobe Analysis to Cummingtonite

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## Compound of Interest

Compound Name: CUMMINGTONITE

Cat. No.: B1174272

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This document provides a detailed overview of the application of Electron Microprobe Analysis (EMPA) for the quantitative characterization of the amphibole mineral, **cummingtonite**. It includes a summary of typical compositional data, a detailed experimental protocol, and a visual representation of the analytical workflow.

## Introduction to Cummingtonite and EMPA

**Cummingtonite** is a complex inosilicate mineral belonging to the amphibole group, with the general chemical formula  $(\text{Mg,Fe})_7\text{Si}_8\text{O}_{22}(\text{OH})_2$ . It is a key metamorphic mineral, and its chemical composition provides valuable insights into the pressure and temperature conditions of rock formation. Electron Microprobe Analysis (EMPA), also known as Electron Probe Microanalysis (EPMA), is a powerful, non-destructive technique used for determining the elemental composition of small, solid samples with high spatial resolution. This technique is particularly well-suited for analyzing the compositional variations within individual **cummingtonite** grains.

The principle of EMPA involves bombarding a focused beam of electrons onto a polished sample surface. This interaction generates characteristic X-rays, the wavelengths and intensities of which are unique to the elements present and their concentrations. By comparing the X-ray intensities from the sample to those from well-characterized standards, a precise quantitative analysis can be achieved.

## Quantitative Data Presentation

The chemical composition of **cummingtonite** can vary significantly depending on the metamorphic grade and the bulk composition of the host rock. The table below summarizes typical oxide weight percentages for **cummingtonite** from different geological settings, as determined by EMPA.

Oxide	Metamorphosed Iron Formation	Amphibolite
SiO <sub>2</sub>	50.0 - 54.0	49.0 - 53.0
MgO	20.0 - 30.0	15.0 - 25.0
FeO	15.0 - 25.0	20.0 - 35.0
MnO	0.5 - 2.0	0.5 - 1.5
CaO	< 1.0	< 2.0
Na <sub>2</sub> O	< 0.5	< 0.5
Al <sub>2</sub> O <sub>3</sub>	< 1.0	< 2.5
TiO <sub>2</sub>	< 0.2	< 0.5
K <sub>2</sub> O	< 0.1	< 0.2

## Experimental Protocol for EMPA of Cummingtonite

This protocol outlines the key steps for the quantitative analysis of **cummingtonite** using a wavelength-dispersive X-ray spectroscopy (WDS) electron microprobe.

### 1. Sample Preparation

- **Mounting:** Prepare a standard 30-micron thick polished thin section of the rock containing **cummingtonite**.
- **Polishing:** The sample surface must be highly polished and free of scratches to ensure accurate analysis. A final polish with 0.25-micron diamond paste is recommended.

- Carbon Coating: Apply a thin, uniform layer of carbon to the sample surface to make it conductive. This prevents charge buildup from the electron beam. The coating thickness should be approximately 20-30 nanometers.

## 2. Instrument Setup and Calibration

- Electron Beam:
  - Accelerating Voltage: 15 kV is a typical accelerating voltage for silicate analysis.
  - Beam Current: A beam current of 10-20 nA is generally used. The current should be stable throughout the analysis.
  - Beam Diameter: Use a focused beam of 1-5  $\mu\text{m}$ , depending on the size of the **cummingtonite** grains and the desired spatial resolution.
- Spectrometer Setup:
  - Select appropriate analyzing crystals for the elements of interest (e.g., TAP for Na, Mg, Al, Si; PET for Ca, Ti, K; LIF for Mn, Fe).
  - Calibrate the spectrometers using well-characterized mineral standards (e.g., olivine for Mg and Fe, diopside for Ca and Si, albite for Na and Al).
- Data Acquisition:
  - Counting Times: Use peak counting times of 20-40 seconds for major elements and longer times (60-120 seconds) for minor and trace elements. Background positions should be carefully selected to avoid spectral interferences.
  - Analysis Points: Select analysis points on the **cummingtonite** grains, avoiding cracks, inclusions, and grain boundaries. It is advisable to perform multiple analyses on a single grain to check for compositional homogeneity.

## 3. Data Reduction and Quality Control

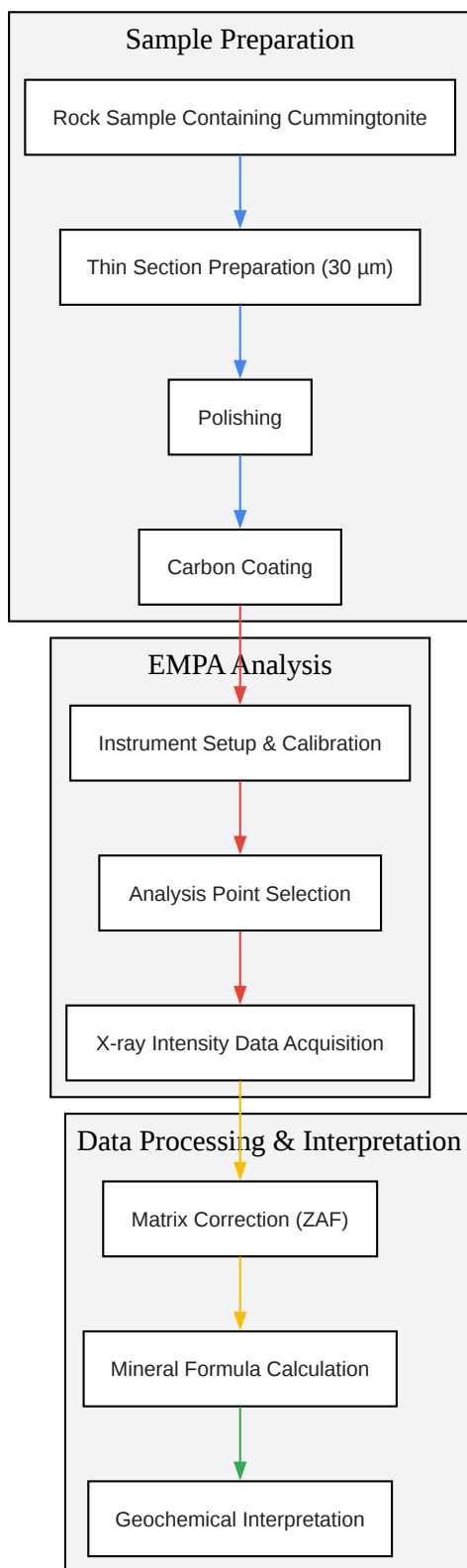
- Matrix Corrections: Raw X-ray intensities are converted to concentrations using a ZAF or similar matrix correction procedure. This corrects for the effects of atomic number (Z),

absorption (A), and fluorescence (F).

- **Formula Calculation:** The elemental weight percentages are recalculated into a mineral formula based on 23 oxygens, which is standard for amphiboles.
- **Quality Control:** The quality of the analysis should be checked by analyzing a secondary standard (a well-characterized **cummingtonite** or another amphibole) as an unknown. The results should be within 2-3% of the accepted values.

## Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the electron microprobe analysis of **cummingtonite**.



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### EMPA Workflow for **Cummingtonite** Analysis

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